molecular formula C11H7FN2O2 B8272076 2-(2-(4-Fluorophenyl)oxazol-4-yl)-2-hydroxyacetonitrile

2-(2-(4-Fluorophenyl)oxazol-4-yl)-2-hydroxyacetonitrile

Cat. No. B8272076
M. Wt: 218.18 g/mol
InChI Key: VFRGSOXNTCCFIE-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

Trifluoroacetic acid (0.35 mL, 4.60 mmol) was added dropwise to a suspension of NaBH4 (0.174 g, 4.60 mmol) in dry THF (10 mL) at 0° C., followed by addition of 2-(2-(4-fluorophenyl)oxazol-4-yl)-2-hydroxyacetonitrile (0.20 g, 0.92 mmol) also portionwise. The reaction mixture was stirred at room temperature for 8 h, and then concentrated under reduced pressure and diluted with ice-water. The mixture was acidified to pH ˜2 using 1.5N HCl at 0° C. and then heated to 50° C. for 20 min. The solution was basified with aqueous NH4OH solution and the organic product was extracted with CHCl3. The combined extracts were washed with brine and concentrated under reduced pressure to afford 2-amino-1-(2-(4-fluorophenyl)oxazol-4-yl)ethanol (120 mg, crude), which was carried through without further purification. MS (ESI) m/z: Calculated for C11H11FN2O2: 222.08. found: 222.8 (M+H)+.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.174 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[BH4-].[Na+].[F:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[O:18][CH:19]=[C:20]([CH:22]([OH:25])[C:23]#[N:24])[N:21]=2)=[CH:13][CH:12]=1>C1COCC1>[NH2:24][CH2:23][CH:22]([C:20]1[N:21]=[C:17]([C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)[O:18][CH:19]=1)[OH:25] |f:1.2|

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.174 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC=C(N1)C(C#N)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ice-water
CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C. for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
the organic product was extracted with CHCl3
WASH
Type
WASH
Details
The combined extracts were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NCC(O)C=1N=C(OC1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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